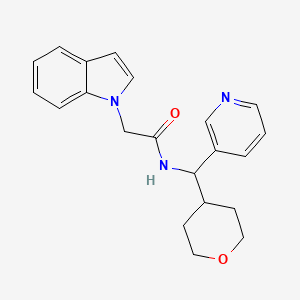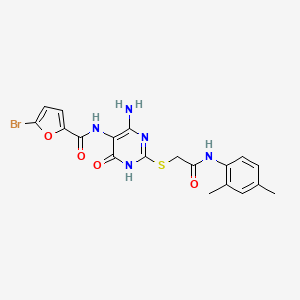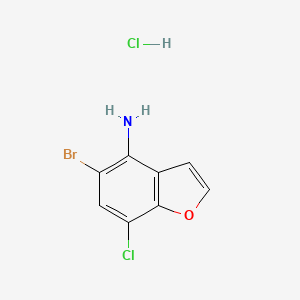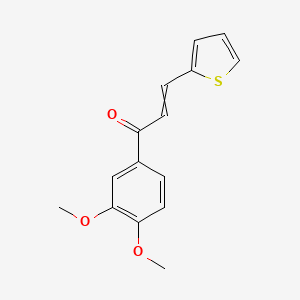
N-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring is a common feature in many organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. For instance, tetrahydropyranyl ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, tetrahydropyran has a molecular weight of 116.1583 .
Scientific Research Applications
Antiallergic Activity
N-methoxy-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide derivatives have been explored for their antiallergic properties. In a study, certain carboxylic acid and tetrazole analogues exhibited significant antiallergic activity, with some compounds being notably more potent than disodium cromoglycate, a known antiallergic drug. These findings indicate potential therapeutic applications for allergic conditions (A. Nohara et al., 1985).
Catalysis in Organic Synthesis
The compound has been utilized as a catalyst in the green synthesis of pyranopyrazoles, demonstrating its role as a dual and biological organocatalyst. This application underscores its potential in facilitating environmentally friendly chemical reactions (M. Zolfigol et al., 2013).
Antitumor Activity
Derivatives containing the this compound structure have shown promise in cancer therapy. One study highlighted the synthesis of comenic acid derivatives with isoxazole and isothiazole moieties, which exhibited a synergistic effect with Temobel, a first-line antitumor drug. This suggests potential for these derivatives in enhancing cancer treatment outcomes (A. Kletskov et al., 2018).
Supramolecular Chemistry
In the field of supramolecular chemistry, isonicotinamide has been employed to direct the assembly of copper(II)-carboxylates into infinite 1-D motifs. This application highlights its utility in the design and synthesis of inorganic–organic hybrid materials with potential applications in materials science and nanotechnology (C. Aakeröy et al., 2003).
Role in Cytochrome P-450 Maintenance
Research has indicated that substituted pyridines, including isonicotinamide, can prevent the loss of cytochrome P-450 in cultured rat hepatocytes. This suggests a role in maintaining the functional integrity of this crucial enzyme system, which is vital for drug metabolism and detoxification processes (A. Paine et al., 1980).
properties
IUPAC Name |
N-methoxy-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-14-12(15)9-2-5-13-11(8-9)18-10-3-6-17-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPLEQALOHBYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=NC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2690034.png)
![5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2690036.png)
![1-(2-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2690038.png)

![2-[(6-Methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B2690041.png)
![N1-(2-chlorobenzyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2690042.png)





